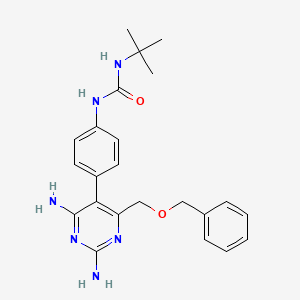
HCAR2 agonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxycarboxylic acid receptor 2 agonist 1 is a compound that targets the hydroxycarboxylic acid receptor 2, also known as G protein-coupled receptor 109A. This receptor is involved in regulating lipolysis and free fatty acid formation in humans. Hydroxycarboxylic acid receptor 2 is expressed in various cell types, including adipocytes, vascular endothelium, immune cells, retinal pigmented cells, colonic epithelial cells, keratinocytes, and microglia . The receptor plays a significant role in many pathophysiological processes and is an attractive target for treating cardiovascular, neoplastic, autoimmune, neurodegenerative, inflammatory, and metabolic diseases .
Preparation Methods
The synthesis of hydroxycarboxylic acid receptor 2 agonist 1 involves multiple steps, including the preparation of intermediates and the final coupling reaction. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. Industrial production methods may include large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Hydroxycarboxylic acid receptor 2 agonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hydroxycarboxylic acid receptor 2 agonist 1 has numerous scientific research applications across various fields:
Mechanism of Action
Hydroxycarboxylic acid receptor 2 agonist 1 exerts its effects by binding to the hydroxycarboxylic acid receptor 2, which is a G protein-coupled receptor. Upon binding, the receptor undergoes a conformational change that activates the Gi/o family of G proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine monophosphate levels. The reduction in cyclic adenosine monophosphate levels affects the activity of protein kinase A and the phosphorylation of target proteins, ultimately modulating cellular functions such as lipolysis and inflammation .
Comparison with Similar Compounds
Hydroxycarboxylic acid receptor 2 agonist 1 is compared with other similar compounds, such as niacin, acipimox, and MK-6892. These compounds also target hydroxycarboxylic acid receptor 2 but differ in their binding affinities, selectivity, and side effect profiles . For example:
Hydroxycarboxylic acid receptor 2 agonist 1 stands out due to its unique binding properties and potential for reduced side effects compared to other agonists .
Properties
Molecular Formula |
C26H28N4O2 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
7-methyl-N-[(2R)-1-phenoxypropan-2-yl]-3-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C26H28N4O2/c1-17(2)20-10-12-21(13-11-20)24-15-28-30-19(4)23(14-27-25(24)30)26(31)29-18(3)16-32-22-8-6-5-7-9-22/h5-15,17-18H,16H2,1-4H3,(H,29,31)/t18-/m1/s1 |
InChI Key |
DJSWNINDPRRCLC-GOSISDBHSA-N |
Isomeric SMILES |
CC1=C(C=NC2=C(C=NN12)C3=CC=C(C=C3)C(C)C)C(=O)N[C@H](C)COC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C=NC2=C(C=NN12)C3=CC=C(C=C3)C(C)C)C(=O)NC(C)COC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 9-(4-bromo-2-fluoroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B10770953.png)
![3-[2-[[2-[(3-amino-3-oxopropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoylamino]-4-[[1-[1-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentylamino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B10770956.png)
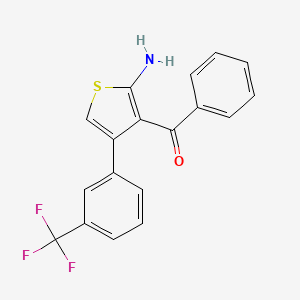
![4-[[2-[1-[(2-fluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-5-(2-methylsulfonylethoxy)pyrimidin-4-yl]amino]pyridine-3-carboxamide](/img/structure/B10770971.png)
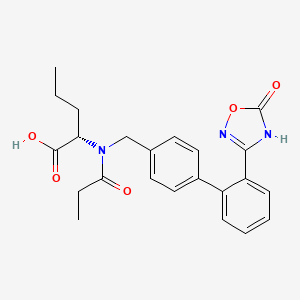
![4-[(2E)-2-(2-amino-3-chloro-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B10770991.png)
![1-[1-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)piperidin-4-yl]-3H-indol-2-one](/img/structure/B10770995.png)
![[14C]Mtep](/img/structure/B10771002.png)
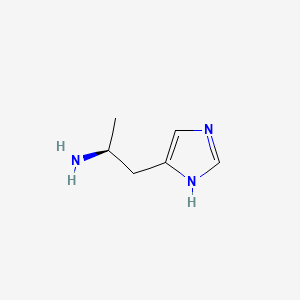
![(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[(3-hydroxy-3-oxopropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B10771018.png)
![[3H]lysergic acid diethylamide](/img/structure/B10771021.png)
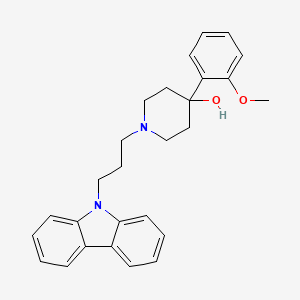
![N-[4-[5-[2-hydroxyethyl(methyl)amino]pentyl]cyclohexyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B10771040.png)
